molecular formula C41H60N10O9S B1251416 oscillamide B

oscillamide B

Cat. No.: B1251416
M. Wt: 869 g/mol
InChI Key: GGWYPJGDZASPSW-APNXPRSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

oscillamide B is a natural product found in Planktothrix rubescens, Planktothrix agardhii, and Planktothrix with data available.

Scientific Research Applications

Self-Oscillating Gels and Smart Materials

Oscillamide B has been explored in the context of self-oscillating gels, particularly in the Belousov-Zhabotinsky (BZ) reaction. This reaction serves as a model for various autonomous phenomena in biological systems. The development of self-oscillating polymers and gels utilizing the BZ reaction has shown potential applications in biomimetic actuators and mass transport surfaces (Yoshida, 2010).

Protein Phosphatase Inhibition

This compound has been identified as a protein phosphatase inhibitor isolated from cyanobacteria species. It shows inhibitory activities against serine/threonine protein phosphatases PP1 and PP2A. The structure and function of these inhibitors, including this compound, have been elucidated, showing their potential in biochemical research (Sano et al., 2001).

Chemomechanical Behavior in Reactive Gels

Studies have also focused on the coupling between non-linear chemical dynamics and mechanics in synthetic polymer gels. The chemo-mechanical behavior in these gels, such as self-oscillating polymer gels undergoing the BZ reaction, provides insights into chemical-to-mechanical energy transduction, relevant for developing biomimetic self-propelled objects (Yashin et al., 2012).

Properties

Molecular Formula

C41H60N10O9S

Molecular Weight

869 g/mol

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H60N10O9S/c1-25-34(53)48-33(24-27-10-5-4-6-11-27)35(54)44-21-8-7-12-29(49-41(60)50-32(39(58)59)13-9-22-45-40(42)43)36(55)46-30(20-23-61-3)37(56)47-31(38(57)51(25)2)19-16-26-14-17-28(52)18-15-26/h4-6,10-11,14-15,17-18,25,29-33,52H,7-9,12-13,16,19-24H2,1-3H3,(H,44,54)(H,46,55)(H,47,56)(H,48,53)(H,58,59)(H4,42,43,45)(H2,49,50,60)/t25-,29+,30-,31-,32-,33-/m0/s1

InChI Key

GGWYPJGDZASPSW-APNXPRSCSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3

Synonyms

oscillamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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